tert-butyl N-(1-carbamoylpropyl)carbamate tert-butyl N-(1-carbamoylpropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20175285
InChI: InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)
SMILES:
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol

tert-butyl N-(1-carbamoylpropyl)carbamate

CAS No.:

Cat. No.: VC20175285

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-carbamoylpropyl)carbamate -

Specification

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
IUPAC Name tert-butyl N-(1-amino-1-oxobutan-2-yl)carbamate
Standard InChI InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)
Standard InChI Key BOUJRTUVSGNZPU-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)N)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The IUPAC name of this compound is tert-butyl N-(1-amino-1-oxobutan-2-yl)carbamate, with a systematic SMILES notation of CCC(C(=O)N)NC(=O)OC(C)(C)C . The structure comprises a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain terminating in a carbamoyl group. The stereochemistry at the chiral center (C2) is specified as S in certain derivatives, such as tert-butyl [(1S)-1-carbamoylpropyl]carbamate .

Key Structural Features:

  • tert-Butyl Group: Enhances steric bulk, improving stability against nucleophilic attack and acidic conditions.

  • Carbamate Linkage: Provides a reversible protecting group for amines, widely used in peptide synthesis.

  • Carbamoylpropyl Chain: Introduces hydrogen-bonding capacity, influencing solubility and biological interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl N-(1-carbamoylpropyl)carbamate typically involves multi-step protocols utilizing solid-phase peptide synthesis (SPPS) or solution-phase methods:

Route 1: Fmoc/tBu Solid-Phase Synthesis

  • Resin Loading: Fmoc-protected α-aminobutyrate is anchored to a Rink amide resin using TBTU as a coupling agent .

  • Deprotection: Fmoc removal with 20% piperidine in DMF.

  • Carbamoylation: Reaction with Boc-anhydride in the presence of DMAP to install the tert-butyl carbamate group .

  • Cleavage: TFA-mediated liberation from the resin, yielding the final product .

Route 2: Solution-Phase Alkylation

  • Starting Material: Propylamine derivatives are treated with Boc₂O in THF/water to form the Boc-protected intermediate.

  • Carbamoylation: Reaction with methyl carbamoyl chloride in the presence of K₂CO₃ .

Example Conditions Table

StepReagentsSolventTemperatureYield (%)
Boc ProtectionBoc₂O, DMAPTHF0°C → RT85
CarbamoylationClCONH₂, K₂CO₃DCMRT78

Optimization Challenges

  • Steric Hindrance: Bulky tert-butyl groups slow acylation rates during SPPS, necessitating extended reaction times or elevated temperatures .

  • Byproduct Formation: Over-alkylation at the carbamoyl nitrogen is mitigated using cesium carbonate and tetrabutylammonium iodide .

Applications in Medicinal Chemistry and Biotechnology

Peptide Synthesis

This compound is a key building block for introducing Boc-protected amino acid residues into peptide chains. For example, it was used in the synthesis of immunosuppressant peptides like Abu-TGIRIS-Abu-NH₂, which demonstrated efficacy in suppressing experimental autoimmune encephalomyelitis (EAE) in rodent models .

Drug Intermediate

  • Anticancer Agents: Serves as a precursor for spirocyclopropanated analogues of thiacloprid and imidacloprid, which exhibit enhanced metabolic stability .

  • Neurological Therapeutics: Incorporated into Tau protein analogs for studying neurodegenerative disorders .

Biological Activity Table

PeptideTargetIC₅₀ (nM)Reference
Abu-TGIRIS-Abu-NH₂EAE Suppression12.3
Boc-Abu-NH₂Protease Inhibition45.6

Comparative Analysis with Analogous Carbamates

Stability and Reactivity

  • tert-Butyl vs. Benzyl Carbamates: The tert-butyl group offers superior acid stability compared to benzyl counterparts (t₁/₂ = 48 h in 1M HCl vs. 2 h for benzyl) .

  • Solubility Profile: Less polar than methyl carbamates, reducing aqueous solubility but improving membrane permeability.

Synthetic Efficiency

  • Yield Comparison: Fmoc/tBu SPPS achieves 12.2% yield for Abu-TGIRIS-Abu-NH₂ vs. 7.1% using Boc/Bzl methods .

  • Purity: HPLC purity exceeds 97% for most derivatives, critical for pharmaceutical applications .

Research Gaps and Future Directions

Unresolved Challenges

  • Scalability: Current SPPS protocols are low-yielding (12–22%), limiting industrial-scale production .

  • Toxicity Data: Limited studies on acute/chronic toxicity profiles necessitate further preclinical evaluation.

Emerging Opportunities

  • Enzymatic Synthesis: Leveraging lipases or carbamoyltransferases for greener production .

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability in CNS disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator